Doconexent sodium

Vue d'ensemble

Description

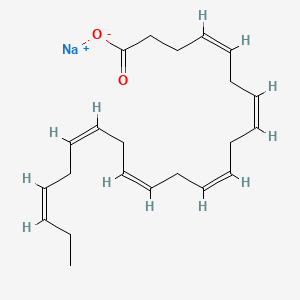

Doconexent sodium, also known as Doconexent, is an omega-3 fatty acid used in a variety of nutritional supplements to support central nervous system and cardiovascular health . It is a mixture of fish oil and primrose oil and is used as a high-docosahexaenoic acid (DHA) supplement . DHA is a 22 carbon chain with 6 cis double bonds with anti-inflammatory effects .

Synthesis Analysis

DHA can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .

Molecular Structure Analysis

The molecular weight of this compound is 350.478 . The chemical formula is C22H31NaO2 . The structure of this compound includes a 22 carbon chain with 6 cis double bonds .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s important to note that it’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Physical And Chemical Properties Analysis

This compound is a highly soluble substance . Its water solubility is 0.000151 mg/mL . It has a logP value of 6.78 . The pKa (Strongest Acidic) is 4.89 . It has a refractivity of 122.23 m3·mol-1 .

Applications De Recherche Scientifique

Doconexent sodium has been studied for its potential applications in a variety of scientific fields, including biochemistry, material science, and nanotechnology. In biochemistry, this compound has been used as a model system to study the structure and function of biological membranes. In material science, this compound has been used as a surfactant to improve the properties of polymers and plastics. In nanotechnology, this compound has been studied as a potential material for the fabrication of nanomaterials.

Mécanisme D'action

Target of Action

Doconexent Sodium, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid . It is a primary structural component of the human brain, cerebral cortex, skin, and retina . Therefore, its primary targets are these tissues where it plays an important role in their development and function .

Mode of Action

This compound interacts with its targets by integrating into the cell membranes of the brain, cerebral cortex, skin, and retina . It is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . The compound’s interaction with its targets results in anti-inflammatory effects .

Biochemical Pathways

This compound affects the arachidonic acid cascade, a biochemical pathway . It competes with arachidonic acid from endogenous phospholipids and shifts the inflammatory state to being more anti-inflammatory . This results in downstream effects such as the inhibition of endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells .

Pharmacokinetics

It is known that this compound can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .

Result of Action

The result of this compound’s action is primarily the reduction of inflammation . By shifting the inflammatory state to being more anti-inflammatory, it helps to support central nervous system and cardiovascular health .

Action Environment

It is known that omega-3 fatty acids like this compound are often used in nutritional supplements , suggesting that diet and nutrition could potentially influence its action and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

The use of doconexent sodium in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is non-toxic and non-irritating. It is also very effective in stabilizing colloidal suspensions, solubilizing lipophilic molecules, and reducing surface tension. However, there are also some limitations to the use of this compound in laboratory experiments. It can be difficult to control the concentration of this compound in a solution, and it can also be difficult to accurately measure the amount of this compound in a solution.

Orientations Futures

The potential applications of doconexent sodium are numerous, and there are many future directions for its use. One potential area of research is the use of this compound as an adjuvant for drugs, as it has been shown to increase the efficacy of drugs. Additionally, this compound could be used as a surfactant in the production of nanomaterials, as well as in the production of polymers and plastics. Finally, this compound could be used in the medical field as a drug delivery system, as it has been shown to increase the solubility of drugs and increase their bioavailability.

Analyse Biochimique

Biochemical Properties

Doconexent sodium plays a significant role in biochemical reactions due to its high DHA content . DHA is an omega-3 fatty acid and a primary structural component of the human brain, cerebral cortex, skin, and retina . It interacts with various enzymes, proteins, and other biomolecules, contributing to their development and function .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its high DHA content has anti-inflammatory effects, which can affect various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its high DHA content . DHA can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . These interactions at the molecular level explain how this compound exerts its effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of alpha-linolenic acid or microalgae, from which it can be biosynthesized or commercially manufactured . It interacts with various enzymes or cofactors in these pathways .

Subcellular Localization

The amino-phospholipid DHA, a component of this compound, is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . This suggests that this compound may have specific subcellular localizations that affect its activity or function .

Propriétés

IUPAC Name |

sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNDEWVSGZRIFE-FPYKSTABSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81926-93-4 | |

| Record name | Doconexent sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCONEXENT SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295P7EPT4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)

![5-Bromooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1512990.png)

![ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1512993.png)